2-(5,9-Dimethyl-decyl)-6-hydroxy-benzoic acid methyl ester 2-(5,9-Dimethyl-decyl)-6-hydroxy-benzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 1171921-46-2
VCID: VC11730842
InChI: InChI=1S/C20H32O3/c1-15(2)9-7-11-16(3)10-5-6-12-17-13-8-14-18(21)19(17)20(22)23-4/h8,13-16,21H,5-7,9-12H2,1-4H3
SMILES: CC(C)CCCC(C)CCCCC1=C(C(=CC=C1)O)C(=O)OC
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol

2-(5,9-Dimethyl-decyl)-6-hydroxy-benzoic acid methyl ester

CAS No.: 1171921-46-2

Cat. No.: VC11730842

Molecular Formula: C20H32O3

Molecular Weight: 320.5 g/mol

* For research use only. Not for human or veterinary use.

2-(5,9-Dimethyl-decyl)-6-hydroxy-benzoic acid methyl ester - 1171921-46-2

Specification

CAS No. 1171921-46-2
Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
IUPAC Name methyl 2-(5,9-dimethyldecyl)-6-hydroxybenzoate
Standard InChI InChI=1S/C20H32O3/c1-15(2)9-7-11-16(3)10-5-6-12-17-13-8-14-18(21)19(17)20(22)23-4/h8,13-16,21H,5-7,9-12H2,1-4H3
Standard InChI Key UYEPNPJDPFCVNY-UHFFFAOYSA-N
SMILES CC(C)CCCC(C)CCCCC1=C(C(=CC=C1)O)C(=O)OC
Canonical SMILES CC(C)CCCC(C)CCCCC1=C(C(=CC=C1)O)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a benzoic acid methyl ester backbone with a 5,9-dimethyldecyl substituent at the 2-position and a hydroxyl group at the 6-position. The IUPAC name, methyl 2-(5,9-dimethyldecyl)-6-hydroxybenzoate, reflects this arrangement. The aliphatic chain introduces significant hydrophobicity, while the hydroxyl group enables hydrogen bonding and derivatization.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1171921-46-2
Molecular FormulaC20H32O3\text{C}_{20}\text{H}_{32}\text{O}_3
Molecular Weight320.5 g/mol
IUPAC NameMethyl 2-(5,9-dimethyldecyl)-6-hydroxybenzoate
Key Functional GroupsMethyl ester, hydroxyl, branched alkyl chain

The Standard InChI descriptor (InChI=1S/C20H32O3...) confirms the stereochemical arrangement, critical for interactions in biological systems.

Synthesis and Manufacturing

Conventional Esterification Strategies

Synthesis typically involves multi-step processes, starting with the esterification of 6-hydroxybenzoic acid followed by alkylation of the 2-position. A regioselective protection-deprotection strategy, as demonstrated in the synthesis of hydroxy-methoxybenzoic esters , may be employed to ensure functional group compatibility. For example:

  • Esterification: Methanol and sulfuric acid under reflux yield the methyl ester.

  • Alkylation: Introduction of the 5,9-dimethyldecyl chain via nucleophilic substitution or Friedel-Crafts alkylation.

Advanced Catalytic Methods

The patent US6515167B1 describes a low-temperature (≤120°C), high-yield (97–98%) methylation process using dimethyl carbonate (DMC) and catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . This method avoids toxic methylating agents (e.g., methyl iodide) and high-pressure reactors, making it environmentally favorable. Applied to 6-hydroxybenzoic acid, this protocol could streamline the production of the target ester .

Table 2: Comparison of Synthesis Methods

MethodTemperatureCatalystYieldEnvironmental Impact
Traditional EsterificationReflux (~90°C)H2SO4\text{H}_2\text{SO}_4ModerateHigh (acid waste)
DMC-Based Methylation 90–120°CDBU97–98%Low (recyclable DMC)

Analytical and Characterization Techniques

Chromatographic Separation

Reverse-phase HPLC and ion-pair chromatography, as described for 4-methyl-benzoic acid methyl ester , are effective for purity analysis. Gas chromatography-mass spectrometry (GC-MS) can resolve the branched aliphatic chain’s isomerism.

Spectroscopic Identification

  • NMR: 1H^1\text{H} NMR signals at δ 6.5–7.5 ppm (aromatic protons) and δ 1.0–1.5 ppm (alkyl chain).

  • IR: Stretching vibrations at 1720 cm1^{-1} (ester C=O) and 3200–3500 cm1^{-1} (hydroxyl O–H) .

Comparative Analysis with Analogous Esters

Methyl Hydroxy-Methoxybenzoates

Methyl 2-hydroxy-3-methoxybenzoate, synthesized via pivaloyl protection and methanolysis , shares similar reactivity but differs in bioactivity. The 5,9-dimethyldecyl chain in the target compound may enhance membrane permeability compared to shorter-chain analogs.

Fatty Acid Methyl Esters (FAMEs)

Unlike linear FAMEs used in biofuels, the branched alkyl chain in this ester reduces crystallinity, potentially improving cold-flow properties in lubricants .

Future Research Directions

  • Bioactivity Screening: Antifungal, antibacterial, and anticancer assays to explore therapeutic potential.

  • Process Optimization: Scaling up the DMC-based method for industrial production .

  • Structure-Activity Relationships (SAR): Systematic modification of the alkyl chain and hydroxyl position to optimize properties .

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